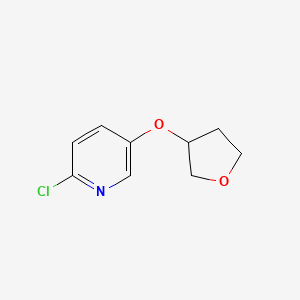
Nadide sodium
Overview
Description
A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)
Mechanism of Action
Target of Action
Nadide sodium, also known as Nad sodium salt, is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .
Mode of Action
It is known that it serves as an electron carrier in numerous enzymatic reactions, being alternately oxidized (nad+) and reduced (nadh) . This suggests that this compound plays a crucial role in energy metabolism and redox reactions within the cell.
Biochemical Pathways
This compound is involved in numerous enzymatic reactions, indicating its role in various biochemical pathways . It is a central coenzyme in metabolism, found in all living cells . It is involved in redox reactions, carrying electrons from one reaction to another . Therefore, it is found in two forms: NAD+ is an oxidizing agent, accepting electrons from other molecules and becoming reduced; this reaction forms NADH, which can be used as a reducing agent to donate electrons .
Pharmacokinetics
It is known that it is involved in numerous enzymatic reactions, suggesting that it is metabolized within the cell . The absorption, distribution, metabolism, and elimination (ADME) properties of this compound and their impact on bioavailability are yet to be fully understood .
Result of Action
The result of this compound’s action is its involvement in numerous enzymatic reactions where it serves as an electron carrier . By being alternately oxidized (NAD+) and reduced (NADH), it plays a crucial role in energy metabolism and redox reactions within the cell .
Action Environment
The action of this compound is influenced by the cellular environment. As it is involved in numerous enzymatic reactions, the presence of other enzymes, substrates, and cofactors in the cell can influence its action . Environmental factors such as pH and temperature can also affect the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Nadide sodium is involved in numerous biochemical reactions as a coenzyme. It interacts with several enzymes, including dehydrogenases, reductases, and polymerases. For instance, it serves as a substrate for enzymes like lactate dehydrogenase and alcohol dehydrogenase, facilitating the transfer of electrons in redox reactions . Additionally, this compound is a substrate for poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . The interactions between this compound and these enzymes are crucial for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
This compound significantly influences various cellular processes. It plays a pivotal role in cell signaling pathways, particularly those involving sirtuins and PARPs . By modulating the activity of these enzymes, this compound affects gene expression, DNA repair, and cellular stress responses. Furthermore, it is involved in cellular metabolism, where it participates in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These processes are essential for ATP production and overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as an electron carrier in redox reactions, accepting and donating electrons to facilitate metabolic processes . Additionally, this compound serves as a co-substrate for sirtuins, which are NAD±dependent deacetylases that regulate gene expression and protein function . The binding interactions between this compound and these enzymes are critical for their catalytic activity and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature and pH . Studies have shown that this compound remains relatively stable under controlled conditions, but prolonged exposure to extreme temperatures or pH levels can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where changes in NAD+ levels can impact cellular metabolism and stress responses .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it supports normal cellular functions and metabolic processes. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing adverse effects. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation . It acts as an electron carrier, facilitating the transfer of electrons between metabolic intermediates. Additionally, this compound is a substrate for enzymes involved in NAD+ biosynthesis and salvage pathways . These pathways are essential for maintaining NAD+ levels and supporting cellular metabolism.
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It is taken up by cells via specific transporters and distributed to different cellular compartments . This compound interacts with binding proteins that facilitate its transport and localization within cells. These interactions are crucial for ensuring the availability of NAD+ in different cellular processes and compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles. The compartmentalization of this compound is essential for its function in different cellular processes, such as energy production, DNA repair, and cell signaling .
Properties
IUPAC Name |
sodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCURMAMSJFXSG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N7NaO14P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745599 | |
| Record name | sodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20111-18-6 | |
| Record name | sodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




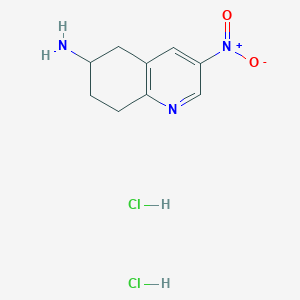


![3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430058.png)
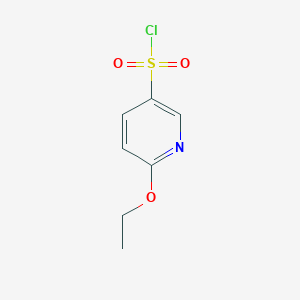
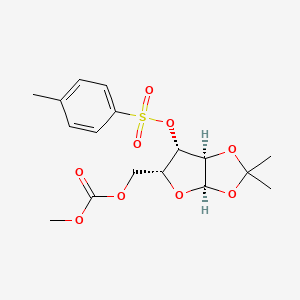
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)
![2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1430062.png)
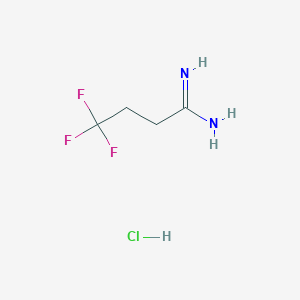
![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)
